Cas no 59748-92-4 (4-bromo-2-chlorobenzoic acid)
4-bromo-2-chlorobenzoic acid structure
Product Name:4-bromo-2-chlorobenzoic acid
Numero CAS:59748-92-4
MF:C7H4BrClO2
MW:235.462460517883
CID:950608
PubChem ID:108829
Update Time:2025-04-19
4-bromo-2-chlorobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-bromo-2-chlorobenzoic acid
- 3,6-Diamino-9-(4-(methylsulfonyl)aminophenyl)aminoacridine
- 3,6-Diamino-amsa
- AC1L2RGR
- AC1Q4GQ8
- AC1Q6VV1
- AG-H-03191
- CHEMBL37647
- N-[4-(3,6-diamino-acridin-9-ylamino)-phenyl]-methanesulfonamide
- N-[4-(3,6-dimethoxy-acridin-9-ylamino)-phenyl]-methanesulfonamide
- n-{4-[(3,6-diaminoacridin-9-yl)amino]phenyl}methanesulfonamide
- 4-Bromo-2-chlorobenzoicacid
- 59748-90-2
- CS-W002193
- PS-7658
- 4-Bromo-2-chlorobenzoic acid, 97%
- 2-Chloro-4-bromobenzoic acid
- A929609
- DB-024156
- AC-3904
- A8383
- JAVZWSOFJKYSDY-UHFFFAOYSA-
- DTXSID20208460
- 4-bromo-2-chloro-benzoic acid
- W-105302
- 2-Chloro-4-bromobenzoic Acid; 4-Bromo-2-chloro-benzoic Acid;
- 4-bromo-2chlorobenzoic acid
- 695NUG32VH
- 4-bromo-2-chloro benzoic acid
- InChI=1/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- A832455
- STR06071
- SCHEMBL256718
- NS00034230
- EINECS 261-911-9
- B1407
- AKOS005258412
- SY013482
- 59748-92-4
- Z448102192
- EN300-44255
- Benzoic acid, 4-bromo-2-chloro-
- AM20061170
- MFCD00040903
-
- Inchi: 1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- Chiave InChI: JAVZWSOFJKYSDY-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C(=O)O)=C(C=1)Cl
Proprietà calcolate
- Massa esatta: 233.90832g/mol
- Massa monoisotopica: 233.90832g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Punto di fusione: 171-175 °C
4-bromo-2-chlorobenzoic acid Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
59748-92-4 (4-bromo-2-chlorobenzoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti